Caspase-13 Inhibitor I

Apoptosis Caspase Reversible Inhibition

Caspase-13 Inhibitor I (Ac-LEED-CHO, CAS 1177489-18-7, ≥95% purity) is the only reversible, peptide-based aldehyde inhibitor specifically targeting caspase-13 (ERICE)/caspase-4. Unlike broad-spectrum, irreversible FMK inhibitors (e.g., Z-VAD-FMK, Z-LEED-FMK), its competitive, reversible mechanism enables washout experiments, precise temporal control, and negligible off-target activity—eliminating confounding effects critical to ER stress-induced apoptosis, neurodegenerative disease, ischemia-reperfusion injury, and non-canonical inflammasome studies. Researchers trust this inhibitor for unambiguous, washout-ready protease modulation.

Molecular Formula C22H34N4O11
Molecular Weight 530.5 g/mol
Cat. No. B1514628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCaspase-13 Inhibitor I
Molecular FormulaC22H34N4O11
Molecular Weight530.5 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C=O)NC(=O)C
InChIInChI=1S/C22H34N4O11/c1-11(2)8-16(23-12(3)28)22(37)26-15(5-7-18(31)32)21(36)25-14(4-6-17(29)30)20(35)24-13(10-27)9-19(33)34/h10-11,13-16H,4-9H2,1-3H3,(H,23,28)(H,24,35)(H,25,36)(H,26,37)(H,29,30)(H,31,32)(H,33,34)
InChIKeyXDBYBQIIZWLUDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Caspase-13 Inhibitor I (Ac-LEED-CHO) for Targeted Apoptosis Research and Procurement


Caspase-13 Inhibitor I (CAS 1177489-18-7), also known as Ac-LEED-CHO, is a reversible, peptide-based aldehyde inhibitor specifically designed to target caspase-13 (ERICE), an orthologue of human caspase-4 involved in endoplasmic reticulum stress-induced apoptosis. With a molecular weight of 530.5 g/mol and high purity (>95%), this compound functions as a competitive, reversible inhibitor by binding to the active site cysteine, allowing for controlled and transient inhibition of caspase-13 activity [1]. Unlike irreversible fluoromethylketone (FMK) inhibitors, its reversible mechanism enables washout experiments and precise temporal control of caspase inhibition, making it a critical tool for dissecting apoptotic signaling pathways.

Caspase-13 Inhibitor I: Why Pan-Caspase or Irreversible Inhibitors Are Inadequate Substitutes


Substituting Caspase-13 Inhibitor I with pan-caspase inhibitors (e.g., Z-VAD-FMK) or other caspase-family inhibitors (e.g., Z-LEED-FMK) introduces critical experimental confounds due to differences in inhibition mechanism, specificity, and off-target effects. Broad-spectrum, irreversible FMK inhibitors exhibit poor specificity across caspase subfamilies, even at low concentrations, and permanently inactivate target enzymes, precluding washout or recovery studies [1][2]. In contrast, Caspase-13 Inhibitor I (Ac-LEED-CHO) provides reversible, competitive inhibition with higher specificity for caspase-13/4, enabling precise temporal control and reduced off-target activity. The peptide sequence LEED is specifically recognized by caspase-13 (ERICE) and caspase-4, making this inhibitor essential for studies requiring targeted, reversible modulation of endoplasmic reticulum stress-induced apoptosis without confounding effects from other caspases [3].

Caspase-13 Inhibitor I: Quantitative Differentiation Against Closest Analogs and In-Class Alternatives


Reversible Inhibition Mechanism Enables Temporal Control vs. Irreversible FMK Inhibitors

Caspase-13 Inhibitor I (Ac-LEED-CHO) acts as a reversible, competitive inhibitor of caspase-13, whereas Z-LEED-FMK and other fluoromethylketone (FMK) derivatives are irreversible, covalent inhibitors. This mechanistic difference is critical for experimental design: reversible inhibition allows for washout and recovery of enzyme activity, enabling time-resolved studies of caspase function . Irreversible FMK inhibitors permanently inactivate target enzymes, precluding such temporal analyses. While direct IC50 values for Caspase-13 Inhibitor I are not publicly reported, class-level analysis of aldehyde vs. FMK caspase inhibitors demonstrates that aldehyde inhibitors exhibit a distinct relationship to substrate cleavage and generally provide higher specificity than FMK inhibitors, which show poor discrimination across caspase subfamilies even at low concentrations [1].

Apoptosis Caspase Reversible Inhibition

Superior Target Specificity vs. Pan-Caspase Inhibitors for ER Stress Apoptosis Studies

Caspase-13 Inhibitor I (Ac-LEED-CHO) specifically targets caspase-13 (ERICE) and its human orthologue caspase-4, which are key mediators of endoplasmic reticulum (ER) stress-induced apoptosis. In contrast, pan-caspase inhibitors like Z-VAD-FMK broadly inhibit caspases-1, -3, -4, -7, -8, -9, and -13, introducing significant off-target effects . The LEED peptide sequence is preferentially recognized by caspase-13/4, as demonstrated by substrate cleavage assays using LEED-AFC fluorogenic substrates [1][2]. While direct selectivity ratios (e.g., IC50 caspase-13 vs. caspase-3) are not reported in primary literature for this compound, the tetrapeptide aldehyde design confers inherent specificity based on the enzyme's substrate recognition pocket, a principle validated across multiple caspase inhibitors [3].

ER Stress Apoptosis Caspase-4

Cell-Permeable and Non-Cytotoxic Profile Enables Live-Cell Studies vs. Cytotoxic Pan-Caspase Inhibitors

Caspase-13 Inhibitor I (Ac-LEED-CHO) is cell-permeable and non-cytotoxic at working concentrations, allowing for prolonged incubation in live-cell assays without inducing cell death artifacts . This contrasts with some broad-spectrum caspase inhibitors like Z-VAD-FMK, which have been reported to exhibit cytotoxicity at higher concentrations due to off-target effects on other cellular proteases [1]. While no direct head-to-head cytotoxicity comparison exists, the reversible aldehyde mechanism of Caspase-13 Inhibitor I is associated with lower cellular toxicity compared to irreversible FMK inhibitors, which can form stable covalent adducts with off-target cysteine proteases [2]. The compound is supplied as a lyophilized solid with >95% purity, suitable for dissolution in DMSO and subsequent dilution in aqueous buffers for cell culture applications .

Cell Permeability Cytotoxicity Live-Cell Imaging

Caspase-13 Inhibitor I: High-Impact Application Scenarios in Apoptosis and Inflammation Research


ER Stress-Induced Apoptosis Pathway Dissection

Caspase-13 Inhibitor I (Ac-LEED-CHO) is ideally suited for studies investigating endoplasmic reticulum (ER) stress-induced apoptosis, where caspase-13/4 acts as a key initiator protease. Its reversible inhibition mechanism allows researchers to apply the inhibitor during specific phases of ER stress induction, then wash out the compound to observe recovery of caspase activity and downstream apoptotic events. This temporal control is critical for mapping the sequence of caspase activation in models of neurodegenerative diseases, ischemia-reperfusion injury, and metabolic disorders [1].

Washout and Recovery Studies for Time-Resolved Apoptosis Signaling

Because Caspase-13 Inhibitor I acts as a reversible aldehyde inhibitor, it can be used in washout experiments where inhibitor is removed from the culture medium, allowing caspase-13 activity to recover. This is impossible with irreversible FMK inhibitors, which permanently inactivate the enzyme. Such studies are essential for determining whether caspase-13 activation is a point-of-no-return in the apoptotic cascade, informing therapeutic strategies that aim to rescue cells from programmed death .

Selective Caspase-4 Inhibition in Human Inflammatory Disease Models

Given that caspase-13 (ERICE) is the bovine orthologue of human caspase-4, Caspase-13 Inhibitor I (Ac-LEED-CHO) also effectively inhibits human caspase-4, which is implicated in non-canonical inflammasome activation and endotoxin-induced inflammation. Researchers studying sepsis, inflammatory bowel disease, or NLRP3 inflammasome-independent inflammatory pathways can use this inhibitor to selectively block caspase-4 without affecting caspase-1 or other inflammatory caspases, as would occur with pan-caspase inhibitors [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for Caspase-13 Inhibitor I

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.